

Discovery and History of Diniconazole: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Diniconazole (+)-form*

CAS No.: 83657-19-6

Cat. No.: B1231071

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Executive Summary

Diniconazole (codenamed S-3308) represents a pivotal advancement in the "second generation" of triazole fungicides. Discovered by Sumitomo Chemical Co., Ltd. in the early 1980s, it bridged the gap between early azoles like triadimefon and modern, high-potency stereoselective agents. Its significance lies not only in its broad-spectrum efficacy against Ascomycetes and Basidiomycetes but also in its role as a model for understanding the stereoselective inhibition of cytochrome P450 14 α -demethylase (CYP51).

This guide details the chemical evolution, mechanistic pharmacology, and experimental characterization of diniconazole, with a specific focus on the superior bioactivity of its (R)-enantiomer, known commercially as Diniconazole-M.

Genesis and Chemical Evolution

The Transition from Ketones to Vinyls

In the late 1970s, the fungicide market was dominated by azoles containing a ketone linker (e.g., triadimefon). Researchers at Sumitomo Chemical sought to improve metabolic stability

and binding affinity. The breakthrough came with the introduction of a vinyl linker combined with a bulky tert-butyl group and a 2,4-dichlorophenyl moiety.

- Discovery Year: Priority established around 1982 (based on Japanese patent applications).

[1]

- Key Innovation: The introduction of the

-double bond provided a rigid scaffold that oriented the triazole ring and the lipophilic phenyl group into an optimal conformation for the CYP51 active site, surpassing the flexibility of earlier saturated linkers.

Stereochemical Significance: The "M" Factor

Diniconazole possesses two stereochemical features: a geometric double bond and a chiral carbon.

- Geometric Isomerism: The

-isomer is thermodynamically more stable and biologically active than the

-isomer.

- Optical Isomerism: The molecule has one chiral center at the hydroxyl position.
 - (R)-(-)-isomer: Exhibits 10–100 fold higher fungicidal activity than the (S)-isomer.
 - (S)-(+)-isomer: Possesses plant growth-regulating (PGR) effects (gibberellin inhibition) but lower fungicidal potency.

Consequently, the industry shifted toward the pure (R)-enantiomer, Diniconazole-M, to maximize fungicidal efficacy while minimizing dosage and phytotoxicity.

Mechanistic Pharmacology

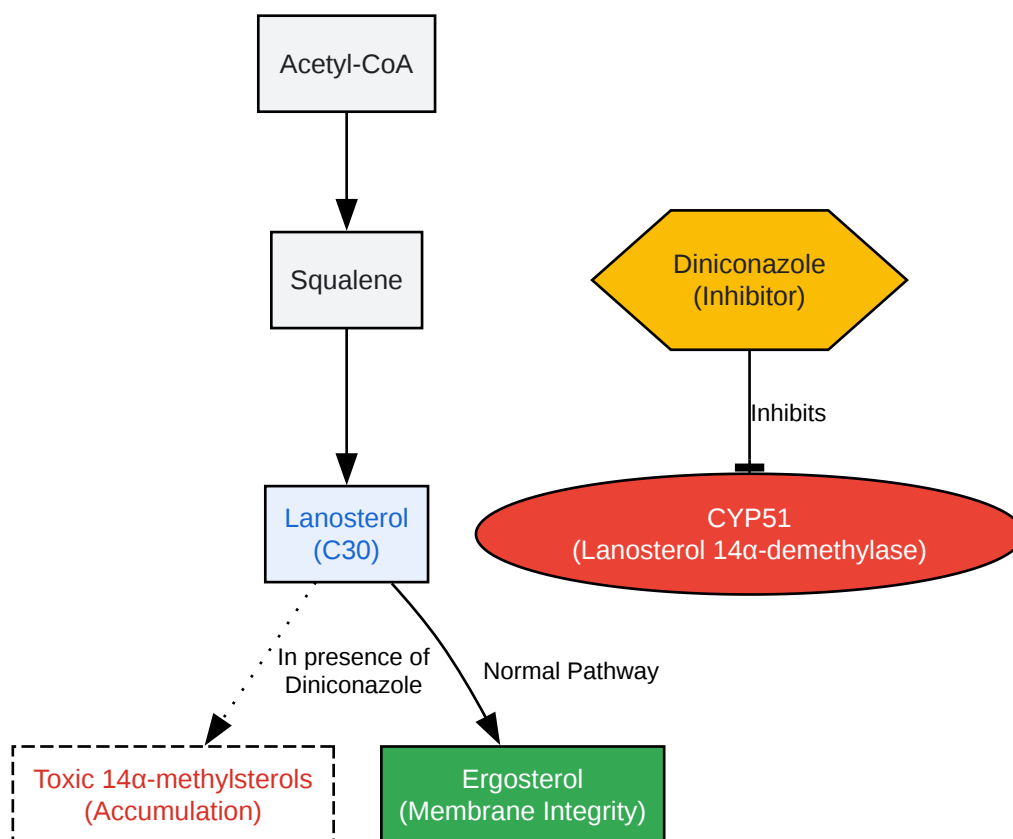
Target: Lanosterol 14 α -Demethylase (CYP51)

Diniconazole acts by inhibiting CYP51 (EC 1.14.13.70), a heme-thiolate enzyme essential for ergosterol biosynthesis.

- Mechanism: The N4 nitrogen of the 1,2,4-triazole ring coordinates axially with the heme iron () of CYP51.
- Consequence: This coordination displaces the native sixth ligand (water) and prevents the binding of molecular oxygen. Without oxygen activation, the enzyme cannot remove the 14 α -methyl group from lanosterol (or eburicol in some fungi).
- Downstream Effects:
 - Depletion of ergosterol, compromising membrane fluidity and integrity.
 - Accumulation of toxic 14 α -methylsterols (e.g., 14 α -methyl-3,6-diol), which disrupt membrane packing and function.

Visualization of the Pathway

The following diagram illustrates the specific blockade point within the sterol biosynthesis pathway.



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Caption: Diniconazole inhibits CYP51, forcing the pathway toward toxic methylsterol accumulation instead of ergosterol.

Synthesis and Manufacturing

The industrial synthesis of diniconazole relies on the Aldol Condensation Route. This method ensures the formation of the requisite carbon skeleton before the final reduction establishes the chiral center.

Synthetic Pathway

- Triazole Alkylation:

-Chloropinacolone reacts with 1,2,4-triazole to form triazolypinacolone.

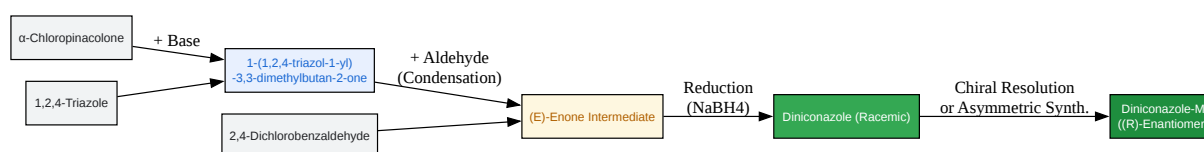
- Aldol Condensation: Triazolypinacolone condenses with 2,4-dichlorobenzaldehyde (typically using a base like piperidine or NaOH) to form the enone intermediate. This step naturally

favors the thermodynamically stable

-isomer.

- Stereoselective Reduction: The ketone is reduced to the alcohol. Standard NaBH

yields the racemate. Asymmetric reduction (using chiral catalysts or biological methods) is required to produce Diniconazole-M ((R)-isomer) directly, though resolution of the racemate is also practiced.



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Caption: The primary industrial synthesis route via aldol condensation and subsequent reduction.

Spectrum and Efficacy Data[3][4][5]

Diniconazole exhibits a broad spectrum of activity, particularly against pathogens that affect cereals and fruits.

| Pathogen Class | Target Organism | Disease | Efficacy (EC50 range) |
|---------------------|--------------------|-----------------|-----------------------|
| Basidiomycetes | Puccinia recondita | Wheat Leaf Rust | < 0.1 mg/L |
| Ustilago nuda | Loose Smut | 0.5 - 2.0 mg/L | |
| Ascomycetes | Erysiphe graminis | Powdery Mildew | 0.1 - 1.0 mg/L |
| Venturia inaequalis | Apple Scab | 0.5 - 3.0 mg/L | |
| Fungi Imperfecti | Cercospora spp. | Leaf Spot | 1.0 - 5.0 mg/L |

Note: The (R)-isomer (Diniconazole-M) typically displays 2-10x lower EC50 values than the racemate.

Experimental Protocols

Protocol A: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Purpose: To determine the EC50 of diniconazole against a specific fungal pathogen (e.g., *Fusarium* spp.).

Materials:

- Potato Dextrose Agar (PDA).[2]
- Diniconazole technical grade (dissolved in acetone or DMSO to 10,000 mg/L stock).
- Petri dishes (90 mm).
- Active fungal culture (5-7 days old).

Procedure:

- Media Preparation: Autoclave PDA. While molten (~50°C), add diniconazole stock to achieve final concentrations of 0, 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L. Ensure solvent concentration is <0.1% v/v.
- Pouring: Pour 20 mL of amended media into sterile petri dishes. Allow to solidify.
- Inoculation: Use a sterile cork borer (5 mm) to cut mycelial plugs from the margin of an actively growing colony. Place one plug (mycelium side down) in the center of each test plate.
- Incubation: Incubate plates at 25°C in the dark.
- Measurement: Measure colony diameter (two perpendicular directions) when the control plates reach ~75% coverage (typically 3-5 days).

- Calculation:
 - (Where
= control diameter,
= treatment diameter).
 - Calculate EC50 using log-probit regression analysis.

Protocol B: Type II Binding Assay (CYP51 Interaction)

Purpose: To verify direct binding to the heme iron of CYP51 microsomes.

Materials:

- Microsomes prepared from *Candida albicans* or target phytopathogen.
- Buffer: 100 mM Potassium Phosphate, pH 7.4, 20% Glycerol.
- Dual-beam spectrophotometer.

Procedure:

- Baseline: Place microsomal suspension (2 μ M CYP450 content) in both sample and reference cuvettes. Record baseline (400–500 nm).
- Titration: Add diniconazole (in DMSO) to the sample cuvette and an equivalent volume of DMSO to the reference cuvette.
- Measurement: Record the difference spectrum after each addition.
- Result Validation: Look for a Type II spectrum:
 - Trough: ~405–412 nm (indicating low-spin heme displacement).
 - Peak: ~425–432 nm (indicating nitrogen coordination to iron).
- Analysis: Plot

vs. [Diniconazole] to determine the spectral dissociation constant (

).

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